molecular formula C8H13NO3S B13155771 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13155771
M. Wt: 203.26 g/mol
InChI Key: YYXVWLDUSNATDZ-UHFFFAOYSA-N
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Description

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 2-methylpropanoyl group attached to the thiazolidine ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoyl chloride with thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the thiazolidine ring and carboxylic acid group allows for specific interactions with active sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the 2-methylpropanoyl group, resulting in different chemical properties and reactivity.

    2-Methylpropanoyl derivatives: Compounds with similar acyl groups but different heterocyclic backbones.

Uniqueness

3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the 2-methylpropanoyl group. This structural arrangement imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

3-(2-methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H13NO3S/c1-5(2)7(10)9-4-13-3-6(9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)

InChI Key

YYXVWLDUSNATDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CSCC1C(=O)O

Origin of Product

United States

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